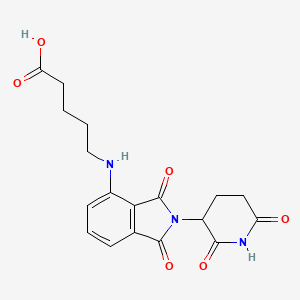

Pomalidomide 4'-alkylC4-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomalidomide 4'-alkylC4-acid is a complex organic compound with significant applications in the field of targeted protein degradation. This compound is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group, making it a valuable building block for the development of protein degrader libraries .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide 4'-alkylC4-acid involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with 1,3-dioxoisoindoline-4-amine under specific conditions to form the intermediate product. This intermediate is then reacted with pentanoic acid to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

化学反应分析

Types of Reactions

Pomalidomide 4'-alkylC4-acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

科学研究应用

PROTAC Development

Pomalidomide 4'-alkylC4-acid is primarily utilized in the design and synthesis of PROTACs. These bifunctional molecules harness the cell's ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases, including cancer. The incorporation of pomalidomide as a cereblon ligand enhances the specificity and efficacy of these compounds .

Table 1: Characteristics of PROTACs Using this compound

| Feature | Description |

|---|---|

| Ligand Type | Cereblon ligand |

| Linker Type | AlkylC4 linker with terminal acid |

| Application | Targeted protein degradation |

| Therapeutic Areas | Cancer, autoimmune diseases |

Cancer Treatment

Pomalidomide itself is an established treatment for relapsed and refractory multiple myeloma. The 4'-alkylC4-acid variant may enhance the therapeutic index by allowing for more targeted delivery of cytotoxic agents through PROTACs, potentially reducing systemic toxicity associated with traditional chemotherapies .

Case Study Example: Multiple Myeloma Treatment

- Patient Background : A patient with relapsed/refractory multiple myeloma received pomalidomide-based therapy.

- Outcome : The patient achieved a very good partial response (VGPR) after treatment, illustrating the effectiveness of pomalidomide in combination therapies .

Mechanistic Studies

Research utilizing this compound has focused on elucidating its mechanisms of action, particularly its effects on immune modulation and apoptosis induction in cancer cells. Studies have shown that this compound can enhance T-cell responses and inhibit pro-inflammatory cytokine production, contributing to its anti-cancer effects .

Table 2: Mechanisms of Action of Pomalidomide

| Mechanism | Description |

|---|---|

| Immune Modulation | Enhances T-cell and NK cell responses |

| Cytokine Inhibition | Suppresses monocyte-derived pro-inflammatory cytokines |

| Apoptosis Induction | Promotes programmed cell death in malignant cells |

作用机制

The mechanism of action of Pomalidomide 4'-alkylC4-acid involves its role as a ligand in the ubiquitin-proteasome system. It binds to specific proteins and tags them for degradation by the proteasome. This process involves the simultaneous binding of the protein of interest and the ligase by the compound, leading to ubiquitylation and subsequent degradation of the target protein .

相似化合物的比较

Similar Compounds

Pomalidomide-C4-acid: A pomalidomide-based cereblon ligand with a linker, used as a precursor for the synthesis of PROTAC degraders.

Trifluoroacetic acid derivative: Another similar compound with a trifluoroacetic acid moiety, used in similar applications.

Uniqueness

Pomalidomide 4'-alkylC4-acid is unique due to its specific structure and functional groups, which allow for rapid conjugation with various linkers and its role in targeted protein degradation .

生物活性

Pomalidomide 4'-alkylC4-acid is a derivative of the immunomodulatory drug pomalidomide, specifically designed as a functionalized cereblon ligand for research in targeted protein degradation (TPD) using PROTAC (Proteolysis Targeting Chimeras) technology. This compound incorporates an E3 ligase ligand and an alkylC4 linker with a terminal acid, facilitating its conjugation to target protein ligands, which is crucial for developing novel therapeutic strategies.

| Property | Details |

|---|---|

| Chemical Name | 5-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]pentanoic acid |

| Molecular Weight | 373.37 g/mol |

| Purity | ≥95% (HPLC) |

Pomalidomide acts primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins involved in cancer progression and immune response modulation. The addition of the alkylC4 linker enhances its binding affinity and specificity for target proteins, making it a valuable tool in PROTAC research.

Efficacy in Cancer Treatment

Pomalidomide has shown significant efficacy in treating multiple myeloma and other hematological malignancies. It operates by modulating immune responses and inhibiting tumor cell proliferation. Clinical studies indicate that pomalidomide-based therapies can lead to improved patient outcomes, particularly in relapsed or refractory cases.

Case Studies

-

Patient with Relapsed Multiple Myeloma :

- Background : A patient with a history of multiple myeloma relapsed after treatment with lenalidomide.

- Intervention : Treatment with pomalidomide combined with dexamethasone.

- Outcome : The patient achieved a very good partial response (VGPR), demonstrating the effectiveness of pomalidomide in overcoming resistance to prior therapies.

-

Adverse Event Management :

- Context : A systematic review highlighted the management of adverse events associated with pomalidomide treatment.

- Findings : Common adverse effects included neutropenia, fatigue, and pneumonia. Effective management strategies were implemented to maintain treatment adherence and improve quality of life.

Safety Profile

Pomalidomide is associated with various adverse effects, necessitating careful monitoring during treatment. Key findings from clinical studies include:

| Adverse Event | Incidence (%) | Management Strategies |

|---|---|---|

| Neutropenia | 53% | Dose adjustment and GCSF support |

| Fatigue | 38% | Nutritional support and cognitive therapy |

| Pneumonia | 3.6% | Prophylactic antibiotics for high-risk patients |

Research Findings

Recent studies have explored the neuroprotective effects of pomalidomide, suggesting its potential beyond oncology applications. In models of neurodegenerative diseases like Parkinson's disease, pomalidomide demonstrated the ability to mitigate mitochondrial damage and reduce inflammation.

Summary of Findings

- Neuroprotection : Pomalidomide showed promise in protecting neuronal cells from damage in preclinical models.

- Immunomodulatory Effects : Its ability to modulate TNF-α levels at lower concentrations compared to thalidomide indicates a favorable safety profile.

常见问题

Basic Research Questions

Q. How should researchers design a synthesis protocol for Pomalidomide 4'-alkylC4-acid while ensuring structural fidelity?

- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the alkylC4-acid linker and pomalidomide core. Use coupling reagents (e.g., EDC/HOBt) for amide bond formation between the acid and the cereblon-binding moiety. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Validate the final product’s purity (≥95% by HPLC) and structure via 1H-/13C-NMR and high-resolution mass spectrometry (HRMS). Ensure storage at -20°C to prevent degradation .

Q. What analytical techniques are critical for verifying the chemical identity and stability of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).

- Structural Confirmation : Perform 1H-NMR to confirm alkyl chain length and acid moiety integration; FT-IR for carboxylic acid (-COOH) stretching vibrations (~1700 cm−1).

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Compare degradation profiles using LC-MS to identify byproducts .

Q. How can this compound be integrated into PROTAC® design for targeted protein degradation studies?

- Methodological Answer : Link the compound to a E3 ligase-binding ligand (e.g., thalidomide analog) via a flexible PEG or alkyl spacer. Use the carboxylic acid group for covalent conjugation to a target protein ligand. Validate ternary complex formation (target-PROTAC-E3 ligase) via biophysical assays (e.g., SPR, ITC) and cellular degradation assays (e.g., Western blot for target protein levels post-treatment) .

Advanced Research Questions

Q. What strategies optimize the alkyl chain length (C4 vs. C5/C8) in pomalidomide derivatives to enhance proteolysis-targeting chimera (PROTAC) efficiency?

- Methodological Answer :

- Systematic Synthesis : Prepare analogs with varying alkyl chain lengths (C4, C5, C8) using modular synthetic routes.

- Structure-Activity Relationship (SAR) : Test degradation efficiency in cell-based assays (e.g., MM.1S multiple myeloma cells) and measure DC50 (half-maximal degradation concentration).

- Molecular Dynamics (MD) Simulations : Model ternary complex stability to assess how chain length affects spatial alignment between the target and E3 ligase .

Q. How can researchers address contradictory data in PROTAC efficacy studies involving this compound?

- Methodological Answer :

- Control Experiments : Include negative controls (e.g., target protein ligand alone, PROTAC with inactive E3 ligase binder).

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., cellular thermal shift assay [CETSA] for target engagement, CRISPR knockout of cereblon to confirm mechanism).

- Statistical Rigor : Apply ANOVA with post-hoc tests to compare replicates and identify outliers. Use meta-analysis frameworks to reconcile discrepancies across studies .

Q. What experimental designs are suitable for evaluating the solubility and bioavailability limitations of this compound in preclinical models?

- Methodological Answer :

- Solubility Screening : Test in physiologically relevant buffers (e.g., PBS, simulated gastric fluid) and co-solvents (e.g., DMSO/PEG 400).

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption.

- Pharmacokinetic Profiling : Administer the compound intravenously/orally to rodents and measure plasma/tissue concentrations via LC-MS/MS. Adjust formulation (e.g., nanoemulsions, cyclodextrin complexes) to improve bioavailability .

Q. Methodological Frameworks

Q. How should researchers align their study design with theoretical frameworks in chemical biology when investigating this compound?

- Methodological Answer :

- Conceptual Foundation : Ground the study in the "molecular glue" hypothesis, where cereblon-binding agents recruit E3 ligases to neosubstrates.

- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "C4 alkyl chain length optimizes ternary complex geometry").

- Iterative Refinement : Use feedback from preliminary SAR data to refine synthetic routes and biological assays .

Q. What statistical approaches are recommended for analyzing dose-response relationships in PROTAC-mediated degradation assays?

- Methodological Answer :

- Nonlinear Regression : Fit degradation curves (log[concentration] vs. % target remaining) using four-parameter logistic models (e.g., GraphPad Prism).

- Bootstrap Analysis : Estimate confidence intervals for DC50 and maximal degradation (Dmax).

- Multivariate Analysis : Use PCA to identify covariates (e.g., cell line variability, batch effects) influencing outcomes .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic yields and biological activity of this compound derivatives?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (temperature, solvent ratios, catalyst loading), purification steps, and characterization data (e.g., NMR shifts, HPLC retention times).

- Open Data : Deposit raw spectra and assay datasets in repositories like Zenodo or Figshare.

- Collaborative Validation : Share compounds with independent labs for cross-testing in standardized assays .

Q. What frameworks guide the ethical citation of prior work in studies involving novel pomalidomide analogs?

- Methodological Answer :

- Primary Sources : Cite original patents/publications disclosing pomalidomide’s structure and PROTAC applications.

- Critical Synthesis : Highlight gaps in existing literature (e.g., limited SAR for alkylC4 derivatives) to justify novel contributions.

- Compliance : Adhere to journal-specific guidelines for chemical structure numbering and nomenclature .

属性

IUPAC Name |

5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPYDAIBDNUUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。